(S)-5-amino-2-hydroxypentanoic acid
Overview
Description
(S)-5-amino-2-hydroxypentanoic acid is a useful research compound. Its molecular formula is C5H11NO3 and its molecular weight is 133.15 g/mol. The purity is usually 95%.
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Scientific Research Applications
Angiotensinogen-Cleaving Enzyme Inhibition : Novel polypeptide derivatives containing 5-amino-2,5-disubstituted-4-hydroxypentanoic acid residues are useful for inhibiting the action of the enzyme renin, which cleaves angiotensinogen (Mahanta & Suijlekom, 2007).
Pyruvate Kinase Alkylation : The synthesis and characterization of 4-hydroxypentanoic acid alanine thioether, related to the reaction of 5-chloro-4-oxo[3,5-3H]pentanoic acid with rabbit muscle pyruvate kinase, were studied (Chalkley & Bloxham, 1976).
Synthesis of L-2-Amino-5-arylpentanoic Acids : The synthesis and resolution of L-2-amino-5-arylpentanoic acids, important in the study of AM-toxins, were explored (Shimohigashi, Lee, & Izumiya, 1976).
Bacterial Metabolism Product : 5-hydroxy-L-norvaline (L-2-amino-5-hydroxypentanoic acid) was identified in cultures of Escherichia coli B, showcasing its role in bacterial metabolism (Hill, White, & Smith, 1993).
Precursors for Polyamides : Derivatives of 5-amino-5-deoxy-L-arabinonic acid, 5-amino-5-deoxy-D-xylonic acid, and (S)-5-amino-4-hydroxypentanoic acid were synthesized for use as precursors in the preparation of optically active polyamides (Zamora et al., 1996).
Inhibitors of Nitric Oxide Synthases : S-2-amino-5-azolylpentanoic acids related to L-ornithine were studied as inhibitors of nitric oxide synthases (Ulhaq et al., 1998).
HIV-Protease Assay : (2S,3S)-2-amino-3-hydroxy-5-(4-nitrophenoxy)pentanoic acid was synthesized and used in a selective HIV-protease assay (Badalassi et al., 2002).
Antifungal Action : (S)-2-amino-4-oxo-5-hydroxypentanoic acid, RI-331, was studied for its antifungal action, specifically inhibiting homoserine dehydrogenase in Saccharomyces cerevisiae (Yamaki et al., 1990).
Synthesis of γ-Fluorinated α-Amino Acids : The synthesis of γ-fluorinated α-amino acids using 2-hydroxy-3-pinanone as an auxiliary was explored, including the synthesis of derivatives like (S)-2-amino-4-fluoro-4-pentenoic acid (Laue et al., 2000).
Drought Stress Response in Plants : The production of 5-hydroxynorvaline (2-amino-5-hydroxypentanoic acid) in C4 grasses in response to drought stress was investigated (Carmo-Silva et al., 2009).
Properties
IUPAC Name |
(2S)-5-amino-2-hydroxypentanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO3/c6-3-1-2-4(7)5(8)9/h4,7H,1-3,6H2,(H,8,9)/t4-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWBTVBUNSFJIIE-BYPYZUCNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(C(=O)O)O)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(C[C@@H](C(=O)O)O)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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